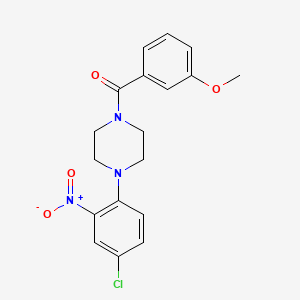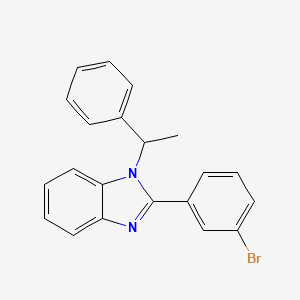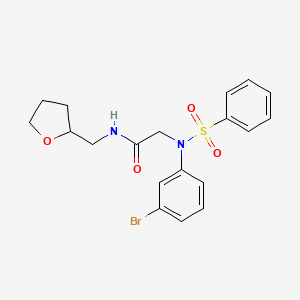
1-(4-chloro-2-nitrophenyl)-4-(3-methoxybenzoyl)piperazine
説明
1-(4-chloro-2-nitrophenyl)-4-(3-methoxybenzoyl)piperazine, also known as McN-A-343, is a selective muscarinic receptor agonist. It is commonly used in scientific research to study the physiological and biochemical effects of muscarinic receptor activation.
科学的研究の応用
1-(4-chloro-2-nitrophenyl)-4-(3-methoxybenzoyl)piperazine is commonly used in scientific research to study the effects of muscarinic receptor activation. Muscarinic receptors are G protein-coupled receptors that play a role in a variety of physiological processes, including smooth muscle contraction, regulation of heart rate, and neurotransmitter release. This compound is a selective agonist for the M1 and M3 subtypes of muscarinic receptors, making it a useful tool for studying the specific effects of muscarinic receptor activation.
作用機序
1-(4-chloro-2-nitrophenyl)-4-(3-methoxybenzoyl)piperazine binds to and activates muscarinic receptors, leading to the activation of downstream signaling pathways. The specific effects of this compound depend on the subtype of muscarinic receptor that it activates. For example, activation of M1 receptors can lead to increased neuronal excitability, while activation of M3 receptors can lead to smooth muscle contraction.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific subtype of muscarinic receptor that it activates. Some of the effects that have been observed in scientific research include increased neuronal excitability, smooth muscle contraction, and increased insulin secretion.
実験室実験の利点と制限
One advantage of using 1-(4-chloro-2-nitrophenyl)-4-(3-methoxybenzoyl)piperazine in lab experiments is its selectivity for specific subtypes of muscarinic receptors. This allows researchers to study the specific effects of muscarinic receptor activation without the confounding effects of non-selective agonists. One limitation of using this compound is that it may not fully replicate the effects of endogenous muscarinic receptor activation, as it is a synthetic compound.
将来の方向性
There are several future directions for research involving 1-(4-chloro-2-nitrophenyl)-4-(3-methoxybenzoyl)piperazine. One area of interest is the role of muscarinic receptors in neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the development of new compounds that are more selective and potent agonists for specific subtypes of muscarinic receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of muscarinic receptor activation and the potential therapeutic applications of muscarinic receptor agonists.
特性
IUPAC Name |
[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-26-15-4-2-3-13(11-15)18(23)21-9-7-20(8-10-21)16-6-5-14(19)12-17(16)22(24)25/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSZURMVOJJLNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B3926579.png)
![1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione}](/img/structure/B3926587.png)

![3-chloro-N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3926599.png)
![4-chloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B3926604.png)
![1-[(2-furylmethyl)amino]-3-(10H-phenothiazin-10-yl)-2-propanol ethanedioate (salt)](/img/structure/B3926608.png)
![N-[2-methoxy-4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3926631.png)
![4-{[methoxy(phenyl)acetyl]amino}benzamide](/img/structure/B3926646.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B3926649.png)
![N-1,3-benzodioxol-5-yl-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3926656.png)

![10-acetyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926672.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3926673.png)
